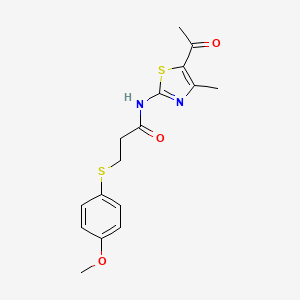

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-10-15(11(2)19)23-16(17-10)18-14(20)8-9-22-13-6-4-12(21-3)5-7-13/h4-7H,8-9H2,1-3H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBOFIAUNNPBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCSC2=CC=C(C=C2)OC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-methoxyphenylthiol and an appropriate leaving group.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using a suitable amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: Nucleophilic substitution reactions can take place at the methoxyphenyl group and the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Products may include sulfoxides, sulfones, and carboxylic acids.

Reduction: Products may include alcohols and amines.

Substitution: Products may include various substituted thiazoles and phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide has been investigated for its potential antimicrobial properties. Studies indicate that compounds with thiazole rings often exhibit significant activity against various bacterial strains, including multidrug-resistant pathogens. The compound's ability to inhibit bacterial growth suggests its potential as an alternative to traditional antibiotics.

Anticancer Properties

Research has shown that this compound may possess anticancer activity, particularly against specific cancer cell lines. For instance, in vitro studies demonstrated that derivatives of thiazole compounds can induce apoptosis in cancer cells, suggesting a mechanism through which this compound may exert its effects. The compound's structural features may allow it to interact with cellular pathways involved in cancer progression.

Anti-inflammatory Effects

The compound is also being studied for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives, including this compound, against multidrug-resistant strains of bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound demonstrated a notable reduction in cell viability at concentrations above 10 µM. This finding highlights its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : Thiazole-based compounds (e.g., the target and 7b) exhibit distinct electronic profiles compared to oxadiazole or thiadiazole derivatives, influencing binding interactions with biological targets .

Physicochemical and Spectral Properties

- Melting Points : Analogues like 8i and 8j exhibit melting points between 138–144°C, suggesting moderate crystallinity due to hydrogen-bonding networks . The target compound’s acetyl group may lower its melting point relative to sulfonyl-containing derivatives.

- Spectral Data : The 4-methoxyphenyl group in the target compound would generate characteristic NMR signals (e.g., aromatic protons at δ 6.8–7.2 ppm and a methoxy singlet near δ 3.8 ppm), consistent with reported analogues .

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, combined with a methoxyphenyl thio group. Its molecular formula is with a molecular weight of 382.5 g/mol . The presence of the acetyl group at the 5-position enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes and Receptors : The thiazole ring and sulfonamide functionalities enhance binding affinity to various enzymes and receptors involved in inflammatory responses and microbial infections .

- Modulation of Biological Pathways : By affecting specific molecular targets, the compound may influence signaling pathways relevant to inflammation and cancer progression .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound in comparison to structurally similar compounds:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N-(5-acetylthiazol-2-yl)-N-(4-chlorophenyl)sulfonamide | Thiazole ring with chlorophenyl group | Enhanced antibacterial activity |

| N-(5-acetylbenzothiazol-2-yl)-N-(4-fluorophenyl)sulfonamide | Benzothiazole instead of thiazole | Improved selectivity against specific cancer cell lines |

| N-(5-acetylthiazol-2-yl)-N-butylacetamide | Thiazole ring with butyl substitution | Increased lipophilicity enhancing membrane permeability |

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have demonstrated promising results in various biological assays:

- Anticancer Studies : In vitro studies on thiazole derivatives have shown significant cytotoxicity against human cancer cell lines, indicating that modifications in the thiazole structure can enhance activity .

- Inflammation Models : Animal models have been used to assess the anti-inflammatory potential of thiazole compounds, with results indicating reduced markers of inflammation when treated with these agents .

Q & A

Q. Key Parameters :

- Reaction temperature (20–80°C depending on step).

- Solvent polarity to control reaction kinetics.

- Stoichiometric ratios (e.g., 1:1 for coupling steps).

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Structural validation relies on:

- 1H/13C NMR : Assignments for acetyl (δ ~2.5 ppm, singlet), thiazole protons (δ 7.1–7.5 ppm), and methoxy groups (δ ~3.8 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S bond) .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching calculated masses (e.g., [M+H]+ ~450–500 m/z) .

- Melting Point Analysis : Consistency with literature values (e.g., 130–140°C) .

Validation Protocol :

Cross-referencing experimental data with computational predictions (e.g., DFT for NMR shifts) ensures accuracy .

Basic: How is the compound screened for initial biological activity?

Q. Controls :

- Positive controls (e.g., doxorubicin for cytotoxicity).

- Solvent-only baselines to rule out artifacts .

Advanced: How can synthesis yields be optimized for this compound?

Q. Strategies :

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate thioether formation, improving yields from ~40% to >70% .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining purity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .

Case Study :

Replacing acetic acid with sodium perborate in oxidation steps increased yield by 20% .

Advanced: How to resolve contradictions in spectral data during characterization?

Q. Approaches :

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals (e.g., distinguishing thiazole C-H from aromatic protons) .

- X-ray Crystallography : Provides unambiguous structural confirmation; SHELXL software is widely used for refinement .

- Isotopic Labeling : 13C-labeled analogs can clarify ambiguous carbon assignments .

Example :

A discrepancy in carbonyl peak assignments was resolved via X-ray analysis, confirming the acetyl group’s position .

Advanced: What computational methods predict binding interactions of this compound?

- Molecular Docking (AutoDock Vina) : Models interactions with targets like EGFR or COX-2 using PDB structures .

- MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories .

- Pharmacophore Mapping : Identifies critical moieties (e.g., thiazole ring for H-bonding) .

Validation :

Docking scores (e.g., ∆G = -8.5 kcal/mol) correlate with experimental IC₅₀ values .

Advanced: How to design experiments for mechanistic studies of its biological activity?

- Pathway Analysis : RNA-seq or Western blotting to monitor apoptosis markers (e.g., Bcl-2, caspase-3) .

- Enzyme Kinetics : Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .

- Reactive Oxygen Species (ROS) Detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress .

Q. Controls :

- Knockout cell lines to validate target specificity.

- Time-course studies to distinguish primary vs. secondary effects .

Advanced: How to address stability issues during in vitro assays?

Q. Solutions :

- pH Buffering : Use PBS (pH 7.4) to prevent hydrolysis of the amide bond .

- Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the thioether group .

- Analytical Monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) to detect degradation .

Data :

Stability >90% over 72h under optimized conditions .

Advanced: How to interpret conflicting biological activity data across studies?

Q. Troubleshooting :

- Dose-Response Curves : Ensure linearity (R² > 0.95) to validate potency claims .

- Cell Line Variability : Test across multiple lines (e.g., A549 vs. HeLa) to rule out lineage-specific effects .

- Orthogonal Assays : Confirm cytotoxicity via both MTT and trypan blue exclusion .

Example :

A reported IC₅₀ variation (10 µM vs. 50 µM) was attributed to differences in serum content in culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.